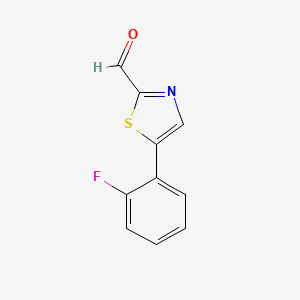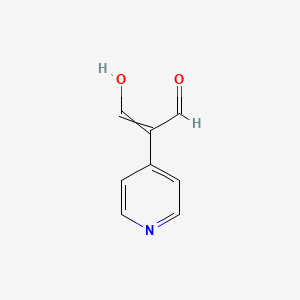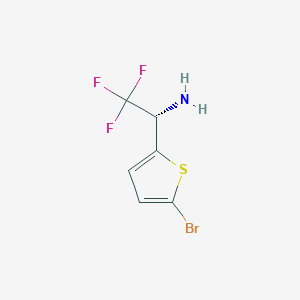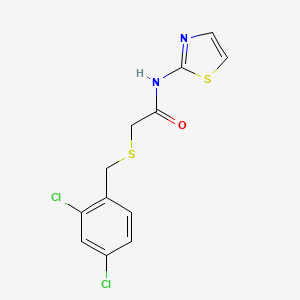![molecular formula C27H33N3O4 B15148820 1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include benzoylpiperazine, hexylphenol, and pyrrolidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting benzoylpiperazine with a suitable halogenated pyrrolidine derivative.
Esterification: Forming the hexyl ester of the phenol group.
Cyclization: Creating the pyrrolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using catalysts to increase reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone or ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent for conditions like anxiety, depression, or neurological disorders.
Industry: Possible use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:
Receptor Binding: Binding to neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoylpiperazine: A simpler derivative with similar pharmacological properties.
Hexylphenol: A compound with a similar hexyl group attached to a phenol ring.
Pyrrolidine-2,5-dione: The core structure shared with other derivatives.
Uniqueness
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H33N3O4 |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H33N3O4/c1-2-3-4-8-19-34-23-13-11-22(12-14-23)30-25(31)20-24(27(30)33)28-15-17-29(18-16-28)26(32)21-9-6-5-7-10-21/h5-7,9-14,24H,2-4,8,15-20H2,1H3 |
InChI-Schlüssel |
KDBXGOSSMKUQMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
![4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15148807.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)

![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)

